molecular formula C10H11NO6 B14763267 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-5-(2-oxopropyl)-, (1S-(1-alpha,5-beta-6-alpha))- CAS No. 68245-17-0

7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-5-(2-oxopropyl)-, (1S-(1-alpha,5-beta-6-alpha))-

Cat. No.: B14763267
CAS No.: 68245-17-0
M. Wt: 241.20 g/mol
InChI Key: VKKYJXLQEGBUNY-YNEQXMIYSA-N
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Description

7-Oxabicyclo(410)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-5-(2-oxopropyl)-, (1S-(1-alpha,5-beta-6-alpha))- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-5-(2-oxopropyl)-, (1S-(1-alpha,5-beta-6-alpha))- typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid derivatives
  • Bicyclic compounds with similar structural motifs

Uniqueness

The uniqueness of 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-5-(2-oxopropyl)-, (1S-(1-alpha,5-beta-6-alpha))- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

68245-17-0

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

(1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid

InChI

InChI=1S/C10H11NO6/c1-3(12)2-10(16)7(11)4(9(14)15)5(13)6-8(10)17-6/h6,8,11,13,16H,2H2,1H3,(H,14,15)/t6-,8-,10+/m1/s1

InChI Key

VKKYJXLQEGBUNY-YNEQXMIYSA-N

Isomeric SMILES

CC(=O)C[C@]1([C@H]2[C@H](O2)C(=C(C1=N)C(=O)O)O)O

Canonical SMILES

CC(=O)CC1(C2C(O2)C(=C(C1=N)C(=O)O)O)O

Origin of Product

United States

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